molecular formula C14H20N2O4S B2958021 3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE CAS No. 1448076-28-5

3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE

Cat. No.: B2958021
CAS No.: 1448076-28-5
M. Wt: 312.38
InChI Key: JOBVLHJVQCTZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a synthetic organic compound featuring a pyrrolidine scaffold functionalized with benzenesulfonyl and carboxamide groups. This structure is of significant interest in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated scaffold that enhances molecular complexity and improves druggability by influencing key physicochemical parameters such as solubility and lipophilicity . Its non-planar, three-dimensional structure allows for extensive exploration of pharmacophore space, which is crucial for achieving target selectivity and optimizing the activity profile of drug candidates . The benzenesulfonyl group is a common motif in bioactive molecules and pharmaceutical agents, often contributing to a molecule's interaction with biological targets through hydrogen bonding and electrostatic forces . Compounds incorporating the benzenesulfonyl moiety have been investigated for various biological activities, including as inhibitors of enzymes like cyclin-dependent kinases and matrix metalloproteinases . The specific substitution pattern on the pyrrolidine ring in this compound makes it a valuable intermediate or building block for the design and synthesis of novel small-molecule libraries. Researchers can utilize this chemical to develop potential therapeutic agents for a range of diseases, study structure-activity relationships (SAR), and investigate new mechanisms of action. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-10-8-15-14(17)16-9-7-13(11-16)21(18,19)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBVLHJVQCTZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzenesulfonyl group, and the attachment of the methoxyethyl group. Commonly used reagents include sulfonyl chlorides, amines, and alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

The applications of 3-(benzenesulfonyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide are not detailed in the provided search results. However, the search results do provide information on similar compounds and general information on summarizing research articles.

Summarizing Research Articles
To summarize a research article effectively, one should identify the main sections, including the title, abstract, introduction, method, results, discussion, and references . Focus on key elements such as the hypothesis, how it was tested, the findings, and their interpretation .

To avoid plagiarism, take notes in your own words, focusing on paraphrasing rather than direct quotes, and ensure that you understand the study well enough to rewrite ideas in your own words . Use specific, concrete, and scientifically accurate language .

Related Compounds

  • Benzenesulfonamides: The compound N-({(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl}methyl)-N-(2-methylpropyl)benzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides .
  • Pyrrolidine Derivatives: Pharmaceutical compositions containing pyrrolidine derivatives are used for treating alopecia and promoting hair growth .
  • Multi-Target Agents: Several compounds containing benzenesulfonyl and pyrrolidine elements are listed as multi-target agents, demonstrating activity against MMP1 and MMP3 . Examples include 4-Amino-1-(4-butoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid hydroxyamide and 1,3-Bis-(4-methoxy-benzenesulfonyl)-imidazolidine-2-carboxylic acid hydroxyamide .
  • This compound: this compound is a chemical compound with the CAS Number 1448076-28-5 and the molecular formula C14H20N2O4S .

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-(2-METHOXYETHYL)PYRROLIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability. The methoxyethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comprehensive comparison requires structural analogs and functional group modifications. However, the evidence provided (European Patent Bulletin, 2024) describes a distinct compound: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. Key differences include:

Feature Target Compound Patent Compound ()
Core Structure Pyrrolidine Pyrrolidine
3-Position Substituent Benzenesulfonyl 2,2,2-Trifluoroethyl
Carboxamide Chain 2-Methoxyethyl Linked to a pyridine-morpholine-phenyl hybrid scaffold
Chirality Not specified (S)-configuration at pyrrolidine nitrogen
Pharmacological Target Undisclosed (structural inference suggests kinase/GPCR) Likely kinase inhibitor (morpholine and pyridine motifs common in kinase binders)

Key Findings from :

  • The patent compound exhibits crystallinity and salt forms, critical for drug formulation.
  • Its trifluoroethyl group enhances lipophilicity and target binding compared to benzenesulfonyl derivatives.
  • The hybrid pyridine-morpholine scaffold may confer selectivity for specific kinase isoforms, unlike the simpler benzenesulfonyl-pyrrolidine structure.

Biological Activity

3-(Benzenesulfonyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of pain management, inflammation, and antimicrobial activity. Its unique structural features contribute to its interaction with various biological pathways.

Chemical Structure and Properties

  • Molecular Formula : C13H17N2O3S
  • Key Functional Groups :
    • Benzenesulfonyl group
    • Methoxyethyl moiety
    • Pyrrolidine ring

These structural characteristics enhance its potential as a modulator of biological targets.

The biological activity of this compound is primarily attributed to its interaction with the cannabinoid receptor type 2 (CB2). This receptor plays a significant role in several physiological processes, including:

  • Pain modulation : Activation of CB2 receptors can lead to analgesic effects.
  • Inflammation : The compound may help reduce inflammatory responses through CB2 receptor modulation.

Additionally, the sulfonamide group in this compound is known for its antimicrobial properties, which inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial cell survival.

Biological Activity Overview

Activity Type Description
CB2 Receptor Modulation Potential analgesic and anti-inflammatory effects through receptor activation.
Antimicrobial Activity Inhibition of bacterial growth due to interference with folic acid synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • CB2 Receptor Studies :
    • Research indicates that compounds targeting CB2 receptors can effectively alleviate pain and reduce inflammation in animal models. These findings suggest a promising avenue for developing new analgesics based on this compound's structure.
  • Antimicrobial Efficacy :
    • The sulfonamide group has been shown to possess significant antimicrobial properties. In vitro studies demonstrated that derivatives of this compound exhibited potent activity against various bacterial strains, highlighting its potential as an antibiotic agent.
  • Neuroleptic Activity :
    • Analogous compounds have been investigated for their neuroleptic effects, with some showing enhanced activity compared to traditional medications like metoclopramide. This suggests that modifications in the pyrrolidine structure can lead to improved pharmacological profiles .

Q & A

Q. What synthetic strategies are optimal for introducing the 2-methoxyethyl group onto the pyrrolidine ring?

Methodological Answer: The 2-methoxyethyl substituent can be introduced via nucleophilic substitution or alkylation. For example, reacting pyrrolidine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C facilitates alkylation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents. Confirm substitution using 1^1H-NMR (δ 3.3–3.5 ppm for methoxy protons) and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal techniques:

  • HPLC-PDA (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • High-resolution mass spectrometry (HR-MS) for exact mass confirmation (e.g., [M+H]+^+ or [M+Na]+^+).
  • FT-IR to verify sulfonamide (SO₂ asymmetric stretch ~1350 cm1^{-1}) and carboxamide (C=O stretch ~1650 cm1^{-1}) .

Q. What are the key stability considerations under various storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing).
  • Monitor degradation via HPLC at 0, 1, 3, and 6 months. The sulfonamide group is prone to hydrolysis under acidic/basic conditions; use lyophilization for hygroscopic samples .

Q. Which analytical techniques are effective for determining LogP and solubility?

Methodological Answer:

  • LogP: Use shake-flask method (octanol/water partitioning) with quantification via UV-Vis spectroscopy (λmax ~250 nm for aromatic groups).
  • Aqueous solubility: Perform equilibrium solubility assays (pH 7.4 PBS) with quantification by HPLC. Adjust pH to assess ionization effects .

Q. How to confirm sulfonamide linkage stability during derivatization?

Methodological Answer: Monitor reactions (e.g., amide coupling) using 19^{19}F-NMR (if fluorinated reagents are used) or LC-MS. Use mild coupling agents (e.g., EDC/HOBt) to avoid sulfonamide cleavage. Post-reaction, validate integrity via IR and 1^1H-NMR .

Advanced Research Questions

Q. How to design experiments assessing the benzenesulfonyl group’s impact on target binding?

Methodological Answer:

  • Structure-activity relationship (SAR): Synthesize analogs lacking the sulfonyl group or with substituents (e.g., -NO₂, -CF₃) and compare binding via SPR or fluorescence polarization assays.
  • Molecular docking: Use X-ray crystallography data (if available) or homology models to simulate interactions with target proteins .

Q. How to resolve conflicting biological activity data across assays?

Methodological Answer:

  • Assay validation: Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH, ionic strength), and endpoint measurements (e.g., luminescence vs. fluorescence).
  • Counter-screening: Test against related off-target proteins to rule out non-specific effects. Cross-reference with physicochemical properties (e.g., solubility differences) .

Q. What approaches identify and characterize polymorphic forms?

Methodological Answer:

  • High-throughput screening: Use solvent/anti-solvent crystallization (e.g., ethanol/water) at varying temperatures.
  • PXRD and DSC: Compare diffraction patterns and melting points. For hygroscopic forms, pair with dynamic vapor sorption (DVS) .

Q. How to optimize metabolic stability without altering the pharmacophore?

Methodological Answer:

  • Isotopic labeling: Introduce deuterium at metabolically labile sites (e.g., methoxyethyl CH₂ groups).
  • Prodrug design: Mask the carboxamide as an ester or carbonate, testing hydrolysis rates in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.